

CEP-28122 Dosing Regimen in Mouse Models

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

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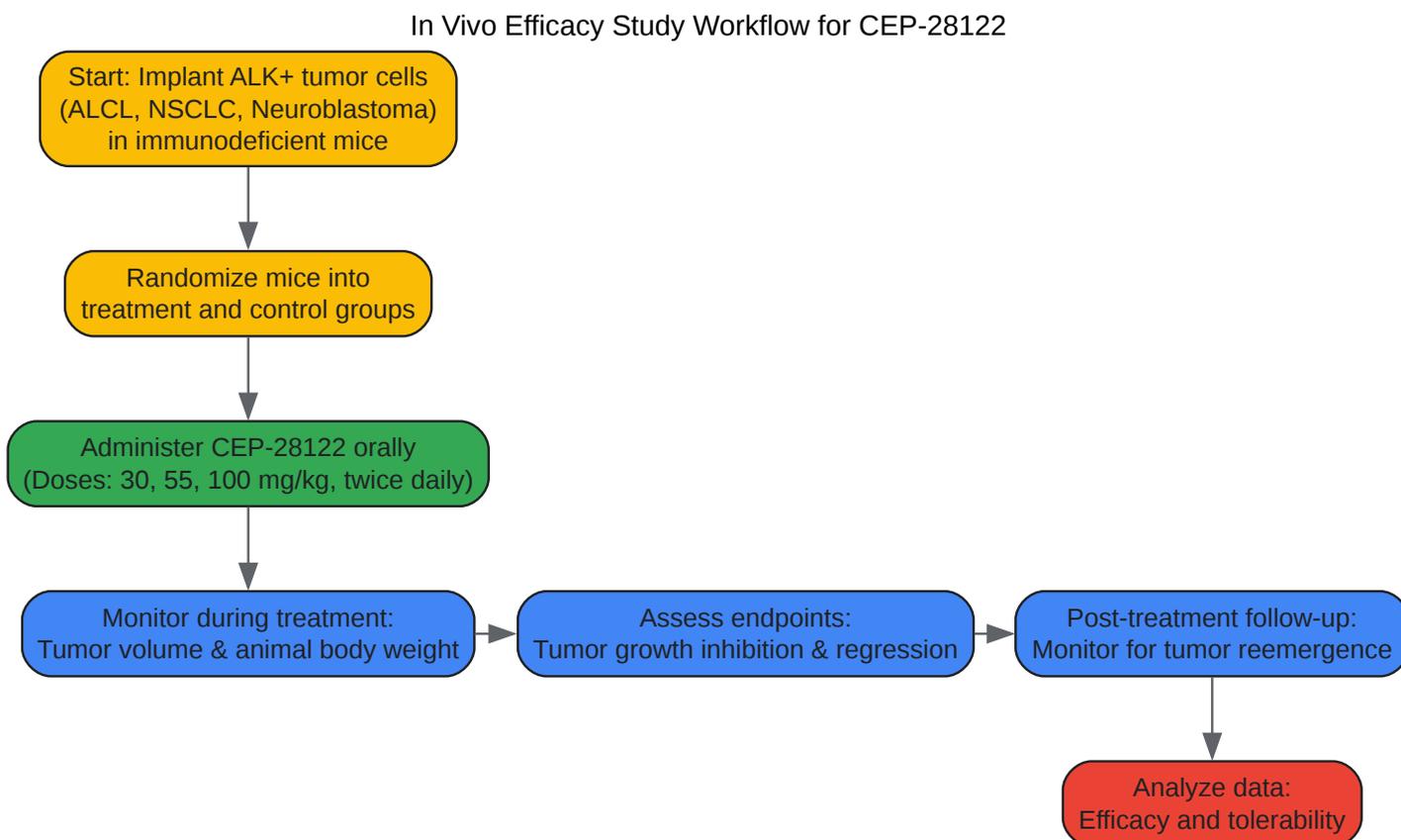
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The table below summarizes the complete dosing and efficacy data for **CEP-28122** from the identified study, which tested the drug on Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma tumor xenografts in mice [1].

Tumor Model	Dose	Frequency & Route	Treatment Duration	Efficacy Outcome
Various ALK+ Xenografts (ALCL, NSCLC, neuroblastoma)	30 mg/kg	Twice daily, Oral	Not Specified	Dose-dependent antitumor activity; complete/near-complete tumor regressions
Sup-M2 Tumor Xenografts	55 or 100 mg/kg	Twice daily, Oral	4 weeks	Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment
Primary Human ALCL Tumor Grafts	55 or 100 mg/kg	Twice daily, Oral	2 weeks	Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment
General ALK+ Models (for target inhibition)	30 mg/kg	Single dose, Oral	N/A	>90% target inhibition (ALK tyrosine phosphorylation) sustained for >12 hours

Experimental Protocol Summary

The following workflow visualizes the key stages of the *in vivo* efficacy study for **CEP-28122**.



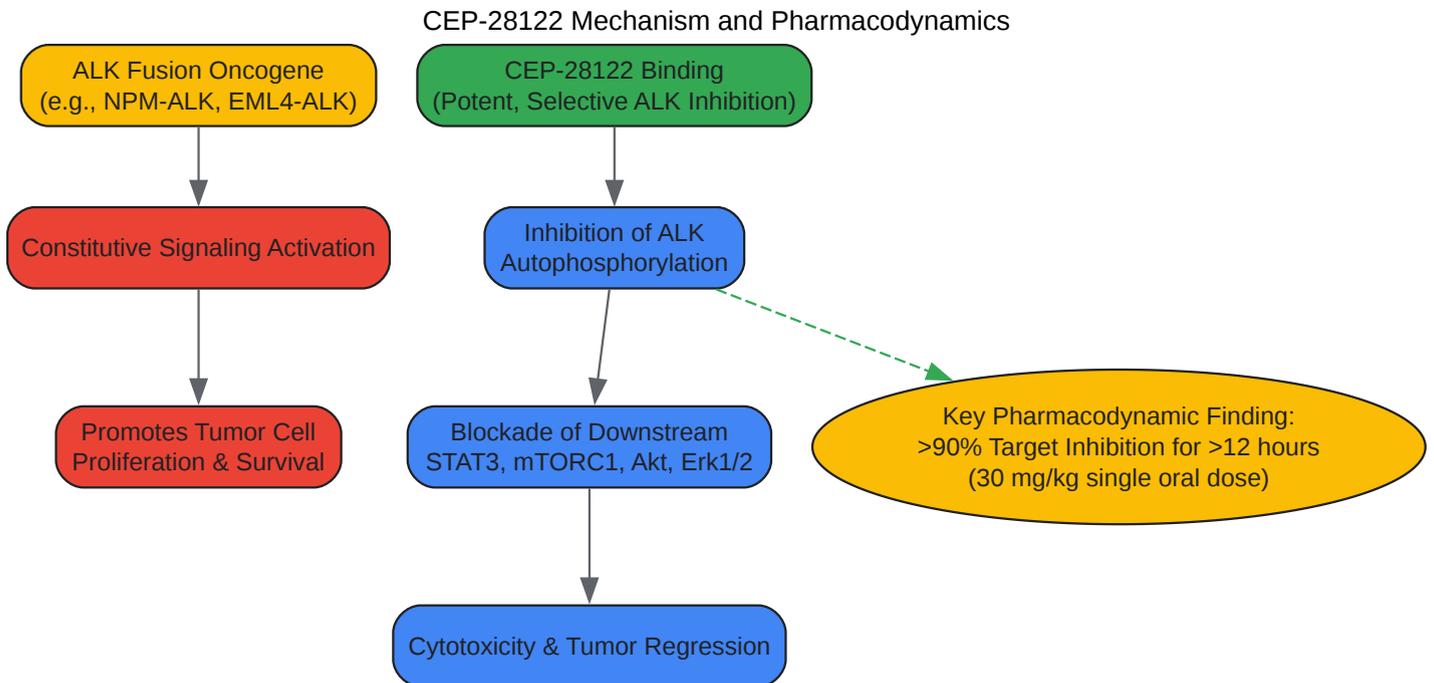
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Key Methodological Details

- **Animal Models:** The study used **immunodeficient mice** implanted with human ALK-positive cancer cells, including **SUDHL-1** (ALCL), **H3122** (NSCLC), and neuroblastoma models [1].
- **Dosing Preparation:** **CEP-28122** was administered orally, but the specific formulation vehicle used to prepare the drug suspension was not detailed in the available source [1].
- **Efficacy Assessment:** Primary efficacy was determined by measuring **tumor volume** over time and comparing it to control groups. A key finding was **sustained tumor regression** even after treatment cessation [1].
- **Tolerability:** The study reported that administration of **CEP-28122** was **well tolerated** in mice and rats, though specific criteria for this assessment were not provided [1].

Mechanism of Action & Pharmacodynamic Profile

CEP-28122 is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK). The diagram below illustrates its mechanism of action and key pharmacodynamic properties.



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Important Considerations for Application

- **Confirm Vehicle and Formulation:** The exact composition of the dosing vehicle is a critical missing detail you must confirm from the original primary literature or through empirical testing.
- **Model Dependency is Key:** The efficacy of **CEP-28122** is specific to **ALK-driven models**. The source notes "marginal antitumor activity" in ALK-negative tumors, so ensure your model's ALK status is confirmed [1].
- **Explore Updated Alternatives:** As this data is from 2011, **CEP-28122** is likely a research tool. For translational studies, investigate newer, clinically relevant ALK inhibitors like Crizotinib, Ceritinib, or Alectinib.

Reference

- [1] **CEP-28122**, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. (2011). *Molecular Cancer Therapeutics*.

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References

1. CEP-28122, a highly potent and selective orally active ... [vivo.weill.cornell.edu]

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